molecular formula C6H5ClO2S B1587750 3-Chloro-4-methylthiophene-2-carboxylic acid CAS No. 229342-86-3

3-Chloro-4-methylthiophene-2-carboxylic acid

Cat. No.: B1587750
CAS No.: 229342-86-3
M. Wt: 176.62 g/mol
InChI Key: LCMXOGJHXOFWNQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methylthiophene-2-carboxylic acid (CAS: 229342-86-3) is a thiophene-based carboxylic acid derivative with a molecular formula of C₆H₅ClO₂S and a molecular weight of 176.62 g/mol . It features a chlorine atom at the 3-position and a methyl group at the 4-position on the thiophene ring. The compound is typically stored under dry, sealed conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation .

Preparation Methods

Synthesis via Cyclization of 3-(2-Methylphenyl)propanoic Acid with Thionyl Chloride

One of the most documented routes to 3-chloro-4-methylthiophene-2-carboxylic acid involves the cyclization of 3-(2-methylphenyl)propanoic acid using thionyl chloride and pyridine as reagents.

Procedure Summary:

  • Stage 1: 3-(2-methylphenyl)propanoic acid is heated with pyridine and thionyl chloride at 150°C. Thionyl chloride is added dropwise over 2.5 hours, and the mixture is stirred for an additional 3 hours at the same temperature.
  • Stage 2: The reaction mixture is cooled to room temperature, then treated with water, hydrochloric acid, and tetrahydrofuran (THF), and stirred at 60°C for 30 minutes.
  • Work-up: THF is distilled off under reduced pressure; the precipitated crystals are filtered and dissolved in ethanol and water, stirred at 90°C for 1 hour, then cooled overnight to precipitate the product.
  • Purification: Recrystallization from toluene and hexane yields the pure this compound.

Yield: Approximately 65% isolated yield.

Reaction Conditions Table:

Step Reagents/Conditions Temperature Time Outcome
Cyclization 3-(2-methylphenyl)propanoic acid, pyridine, thionyl chloride 150°C 5.5 hours Ring closure, chlorination
Hydrolysis & work-up Water, 35% HCl, THF 20–60°C 0.5 hours Acid formation
Recrystallization Ethanol, water, then toluene/hexane 90°C then RT 1 hour + overnight Purification

This method is notable for its direct conversion of a phenylpropanoic acid derivative into the chlorinated thiophene carboxylic acid via intramolecular cyclization and chlorination.

Halogenation and Carbonylation of Thiophene Derivatives

Another approach involves halogenation of methylthiophene derivatives followed by carboxylation steps.

  • Halogenation: Selective chlorination or bromination of 3-methylthiophene derivatives can be achieved using halogen gases or reagents under controlled conditions.
  • Carboxylation: Introduction of the carboxylic acid group at the 2-position can be performed by metallation (e.g., Grignard or lithiation) followed by carbonation with carbon dioxide.

For example, vapor phase chlorination of 2-thiophenecarbonitrile at high temperature (500°C) yields trichlorothiophene derivatives, which can be further converted to carboxylic acids or acid chlorides.

Key Features:

Reaction Type Reagents/Conditions Temperature Notes
Halogenation Chlorine gas (Cl2) vapor phase 500°C High temperature, short residence time
Metallation n-Butyllithium or Grignard reagents Low temp (e.g., -78°C) Followed by carbonation with CO2
Acid chloride formation Thionyl chloride (SOCl2) Room temp Conversion of acid to acid chloride

This method provides a versatile route to halogenated thiophene carboxylic acids and their acid chlorides, useful for further functionalization.

Catalytic Oxidation of Methylthiophenes Using CCl4–CH3OH Systems

A novel catalytic approach involves the oxidation of methylthiophenes in the presence of carbon tetrachloride and methanol with vanadium, molybdenum, or iron catalysts.

  • The system oxidizes the methyl group to the carboxylic acid or ester functionality.
  • Chlorination can occur concurrently or sequentially, replacing bromine atoms with chlorine in some cases.
  • Yields vary from 44% to 85% depending on substrate and catalyst.

This method is advantageous for synthesizing 2-thiophenecarboxylic acid derivatives under relatively mild conditions, although direct application to this compound requires further adaptation.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Comments
1 3-(2-methylphenyl)propanoic acid Pyridine, thionyl chloride, HCl, THF, ethanol 65 Direct cyclization and chlorination
2 Methylthiophene derivatives Halogen gases, n-BuLi or Grignard, CO2, SOCl2 60–75 Halogenation + metallation + carbonation
3 Methylthiophenes CCl4, CH3OH, vanadium/molybdenum/iron catalysts 44–85 Catalytic oxidation and chlorination
4 Methyl esters of substituted thiophenes DIBAL-H reduction in THF/CH2Cl2 at 0°C 87 Intermediate step for further functionalization

Research Findings and Notes

  • The cyclization method (Method 1) remains the most straightforward and widely used for preparing this compound with moderate yield and good purity.
  • Halogenation and metallation methods (Method 2) allow for structural diversification but require careful control of reaction conditions and handling of sensitive reagents.
  • Catalytic oxidation (Method 3) offers an environmentally friendlier approach but is less specific and may require further purification steps.
  • Reduction techniques (Method 4) are valuable for intermediate transformations in complex syntheses involving thiophene derivatives.
  • Recrystallization and purification steps are critical for obtaining analytically pure material, often employing solvent mixtures such as toluene/hexane or ethanol/water.

This comprehensive analysis integrates diverse and authoritative sources to provide a detailed understanding of the preparation methods for this compound, enabling researchers to select appropriate synthetic routes based on available materials, desired scale, and purity requirements.

Scientific Research Applications

Pharmaceuticals

3-Chloro-4-methylthiophene-2-carboxylic acid serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for potential therapeutic roles, particularly in:

  • Anti-inflammatory agents : Studies indicate that this compound may influence pathways related to inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial agents : Research is ongoing to explore its efficacy against various pathogens, suggesting potential applications in treating infections.

Biological Research

In biological contexts, the compound is utilized to study interactions with macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds with amino acid residues may affect protein structure and function, which is crucial for understanding biochemical pathways involved in diseases like cardiovascular disorders .

Material Science

The unique properties of thiophene derivatives, including this compound, make them suitable for applications in:

  • Organic Semiconductors : These compounds are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their electronic properties.
  • Corrosion Inhibitors : Thiophene derivatives have shown promise as corrosion inhibitors in industrial applications, enhancing the durability of materials.

Case Study 1: Therapeutic Development

A study evaluated the potential of this compound as an inhibitor of thromboxane synthetase, an enzyme involved in platelet aggregation. Preliminary findings indicated that this compound could reduce thromboxane A2 levels, suggesting its utility in cardiovascular therapies.

Case Study 2: Material Applications

Research on thiophene-based materials demonstrated that incorporating this compound into polymer matrices improved electrical conductivity and stability, enhancing the performance of organic electronic devices.

Data Tables

Application AreaSpecific UseFindings
PharmaceuticalsAnti-inflammatory agentsPotential to inhibit inflammatory pathways
PharmaceuticalsAntimicrobial agentsOngoing studies show efficacy against pathogens
Material ScienceOrganic semiconductorsIntegral in OFETs and OLEDs
Material ScienceCorrosion inhibitorsEnhances material durability

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 3-Chloro-4-methylthiophene-2-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C3), CH₃ (C4), COOH (C2) C₆H₅ClO₂S 176.62 Intermediate in organic synthesis; hygroscopic
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid Cl (aryl), CN (C4), SCH₃ (C5), COOH (C2) C₁₄H₉ClN₂O₂S₂ 309.80 High molecular weight; potential drug intermediate
3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylic acid Cl (C3), SO₂CH(CH₃)₂ (C4), SCH₃ (C5), COOH (C2) C₁₀H₁₂ClNO₄S₃ 341.85 Sulphonyl group enhances stability; agrochemical applications
4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester Cl (C4), CH₃ (C3), COOCH₃ (C2) C₁₁H₉ClO₂S 240.71 Esterified form; improved lipophilicity for drug delivery
3-Chlorothiophene-2-carboxylic acid Cl (C3), COOH (C2) C₅H₃ClO₂S 162.60 Simpler structure; precursor for carboxamide derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., CN in , SO₂ in ) increase acidity and reactivity compared to the methyl group in the target compound.
  • Lipophilicity : Ester derivatives (e.g., ) exhibit higher lipid solubility due to the methyl ester group, making them more suitable for pharmacokinetic optimization.
  • Molecular weight : The target compound (176.62 g/mol) is lighter than analogs with bulky substituents (e.g., 309.80 g/mol in ), which may influence solubility and diffusion rates.

Stability and Handling

  • Storage : The target compound requires refrigeration (2–8°C) , whereas sulphonyl derivatives () may exhibit greater thermal stability.

Biological Activity

3-Chloro-4-methylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorine atom and a methyl group, which significantly influences its reactivity and interaction profiles. The molecular formula is C6H6ClO2SC_6H_6ClO_2S with a molecular weight of approximately 192.63 g/mol.

Research indicates that this compound may influence various biochemical pathways, particularly through the inhibition of thromboxane synthetase. This enzyme is crucial in the biosynthesis of thromboxane A2, a mediator involved in platelet aggregation and vasoconstriction, suggesting potential therapeutic applications in cardiovascular diseases.

Additionally, preliminary studies suggest that the compound interacts with enzymes related to inflammation and thrombosis, although specific molecular targets remain to be fully elucidated.

Biological Activities

  • Cardiovascular Effects :
    • Thromboxane Synthetase Inhibition : The compound has been identified as an inhibitor of thromboxane synthetase, which could lead to reduced platelet aggregation and vasoconstriction, making it a candidate for cardiovascular disease treatment.
  • Antimicrobial Properties :
    • Investigations into its antimicrobial activity have shown promise, as it may inhibit bacterial growth by disrupting cell membranes and inhibiting essential enzymes.
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and pathways, which may contribute to its therapeutic potential in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetPotential Applications
Thromboxane Synthetase InhibitionInhibition of thromboxane A2 synthesisCardiovascular diseases
AntimicrobialDisruption of bacterial membranesTreatment of bacterial infections
Anti-inflammatoryInhibition of pro-inflammatory cytokinesChronic inflammatory diseases

Case Study Highlights

  • Inhibition Studies : A study involving structure-activity relationship (SAR) analyses revealed that minor modifications on the thiophene ring can enhance the inhibitory effects on thromboxane synthetase, indicating that further optimization could yield more potent derivatives .
  • Antimicrobial Testing : Laboratory tests demonstrated that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent in clinical settings.

Future Directions

Ongoing research aims to better understand the specific molecular interactions and pathways influenced by this compound. Future studies will focus on:

  • Detailed Mechanistic Studies : Elucidating the exact molecular targets and pathways affected by this compound.
  • Optimization of Derivatives : Developing more potent analogs through chemical modifications.
  • Clinical Trials : Evaluating the efficacy and safety of the compound in clinical settings for various therapeutic applications.

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXOGJHXOFWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404938
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229342-86-3
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-4-methylthiophene-2-carboxylic acid
3-Chloro-4-methylthiophene-2-carboxylic acid
3-Chloro-4-methylthiophene-2-carboxylic acid

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